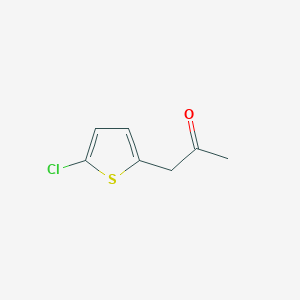

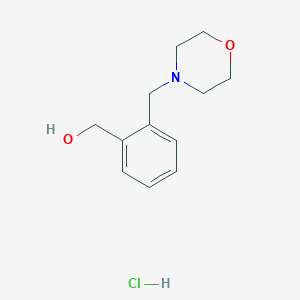

![molecular formula C20H14Cl2N2O B2890666 6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-64-6](/img/structure/B2890666.png)

6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (6-CBPB) is a heterocyclic compound that has been studied extensively for its potential as a therapeutic agent. It is a member of the benzimidazole family, which is a group of compounds that have been found to have a wide range of biological activities. 6-CBPB has been studied for its potential to act as an anti-inflammatory, anti-bacterial, anti-fungal, anti-cancer, and anti-viral agent. In addition, it has been found to have anti-oxidant properties, which make it a promising candidate for use in a variety of therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

6-Chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole and its derivatives have been extensively studied for their antimicrobial properties. Salahuddin et al. (2017) synthesized a range of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and found significant antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Tyrosinase Inhibition

In the field of cosmetology and medicine, benzimidazole derivatives have been investigated for their role in tyrosinase inhibition. Mahdavi et al. (2018) designed and synthesized benzimidazole-1,2,3-triazole hybrids, identifying compounds that exhibited effective inhibitory activity, comparable to that of kojic acid, a standard tyrosinase inhibitor. This suggests potential applications in cosmetic and medical products to address issues like hyperpigmentation (Mahdavi et al., 2018).

Antifungal and Antiinflammatory Properties

Research by Lantos et al. (1984) demonstrated the antiinflammatory properties of benzimidazole derivatives. This study highlighted the potential of these compounds in the treatment of inflammation-related diseases. Similarly, compounds with a benzimidazole backbone have been synthesized and evaluated for their antifungal activities against various phytopathogenic fungi, suggesting their potential as fungicides (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).

Anticancer Potential

Aurelio Romero-Castro et al. (2011) synthesized a series of benzimidazole derivatives and evaluated them as potential anticancer agents. One compound, in particular, showed significant cytotoxicity against the A549 cell line, suggesting the potential of benzimidazole derivatives in cancer therapy (Aurelio Romero-Castro, León‐Rivera, Ávila-Rojas, Navarrete-Vázquez, & Nieto-Rodríguez, 2011).

Mechanism of Action

Target of Action

The primary targets of the compound 6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole are currently unknown. This compound belongs to the benzimidazole class of molecules, which are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting ion channel conductance . The specific interaction of this compound with its targets would depend on the chemical structure and the nature of the target.

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways depending on their targets . For example, if the target is an enzyme, the compound could inhibit the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved.

Pharmacokinetics

These properties would determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interaction with these targets. For example, if the compound inhibits an enzyme’s activity, it could lead to a decrease in the production of the enzyme’s product, thereby affecting the cellular processes that depend on this product .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s efficacy could be affected by the pH of the environment, as pH can influence the compound’s ionization state, which in turn can affect its interaction with its targets .

properties

IUPAC Name |

6-chloro-1-[(3-chlorophenyl)methoxy]-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-16-8-4-5-14(11-16)13-25-24-19-12-17(22)9-10-18(19)23-20(24)15-6-2-1-3-7-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVOGSQIVQRNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)Cl)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)

![N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2890586.png)

![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2890590.png)

![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid](/img/structure/B2890600.png)

![1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine](/img/structure/B2890602.png)